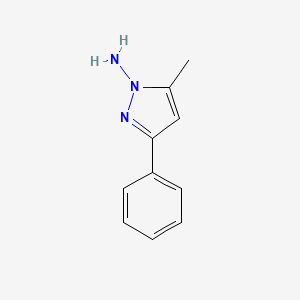![molecular formula C11H11NO5 B12892424 2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)
2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves using methyl cyanide or dimethyl sulfoxide as solvents, with potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant. The reaction is carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired product with a high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to improve reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, potentially altering its functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family, known for its broad range of biological activities.
Oxazole: A related heterocyclic compound with similar structural features but different chemical properties.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethoxy and carboxy(hydroxy)methyl groups enhance its solubility and potential for functionalization, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H11NO5 |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
2-(7-ethoxy-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11NO5/c1-2-16-7-5-3-4-6-9(7)17-10(12-6)8(13)11(14)15/h3-5,8,13H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
HSKPZIOXGVYUPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1OC(=N2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


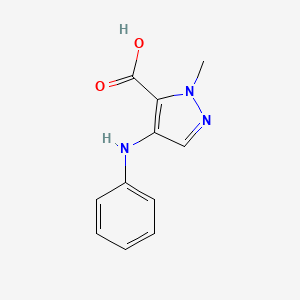
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)

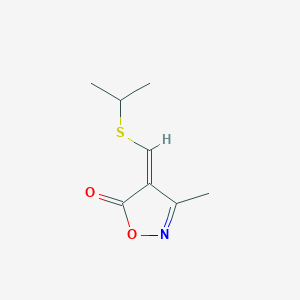
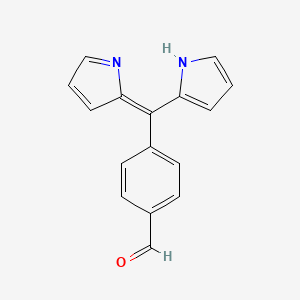

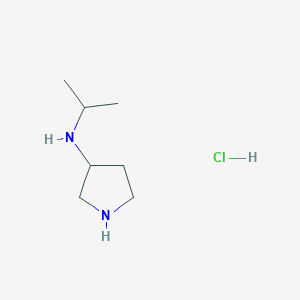

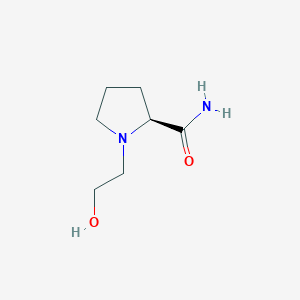
![5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-](/img/structure/B12892383.png)
![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)

![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
